Nonanamide

Description

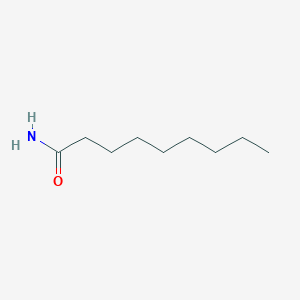

Structure

3D Structure

Properties

IUPAC Name |

nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLZUHZBBNDWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149803 | |

| Record name | Nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Nonanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-07-6 | |

| Record name | Nonanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1759048J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Nonanamide from Nonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathway for producing nonanamide, a valuable amide with applications in pharmaceuticals and as a capsaicin analogue, starting from nonanoic acid. The guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Overview of the Synthetic Pathway

The most common and efficient method for synthesizing nonanamide from nonanoic acid is a two-step process. The first step involves the activation of the carboxylic acid group of nonanoic acid by converting it into a more reactive acyl chloride, specifically nonanoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride. The second step is the amidation of the resulting nonanoyl chloride with an amine source, in this case, ammonia, to yield the final product, nonanamide.

An alternative, though often less direct, pathway is the direct amidation of nonanoic acid. This method typically requires high temperatures or the use of specific coupling agents or catalysts to overcome the low reactivity of the carboxylic acid with ammonia.

This guide will focus on the more traditional and higher-yielding two-step pathway.

Two-Step Synthesis of Nonanamide

This section provides detailed experimental protocols for the synthesis of nonanamide from nonanoic acid via a nonanoyl chloride intermediate.

Step 1: Synthesis of Nonanoyl Chloride

The conversion of nonanoic acid to nonanoyl chloride is a standard procedure for activating a carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reagents: To the flask, add nonanoic acid (1.0 equivalent). While stirring, slowly add thionyl chloride (approximately 1.2 to 2.0 equivalents) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1 to 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. The crude nonanoyl chloride is typically a colorless to pale yellow liquid and is often used in the next step without further purification.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Step 2: Synthesis of Nonanamide from Nonanoyl Chloride

The reaction of nonanoyl chloride with ammonia is a nucleophilic acyl substitution reaction that readily forms the corresponding primary amide.

Experimental Protocol:

-

Reaction Setup: In a beaker or flask equipped with a magnetic stirrer and placed in an ice bath, add a concentrated aqueous solution of ammonium hydroxide (a large excess, e.g., 10-20 equivalents).

-

Addition of Acyl Chloride: While vigorously stirring the cooled ammonia solution, slowly add the crude nonanoyl chloride (1.0 equivalent) dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions. A white precipitate of nonanamide will form immediately.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 to 60 minutes to ensure the reaction goes to completion.

-

Isolation of Product: Collect the solid nonanamide by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining ammonium salts.

-

Drying: Dry the crude nonanamide, for instance, in a desiccator over a drying agent or in a vacuum oven at a low temperature.

Purification of Nonanamide

Recrystallization is a common and effective method for purifying the crude nonanamide. The choice of solvent is critical for obtaining a high yield of pure product.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Based on the principle of "like dissolves like," polar solvents are good candidates for recrystallizing amides. Ethanol, acetone, acetonitrile, or a mixture of ethanol and water are often suitable.[1] To find the optimal solvent, small-scale solubility tests should be performed. The ideal solvent will dissolve the nonanamide when hot but have low solubility when cold.

-

Dissolution: In a flask, add the crude nonanamide and a minimum amount of the chosen hot solvent to just dissolve the solid.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Alternative Synthesis Pathway: Direct Amidation

Direct amidation of carboxylic acids is a more atom-economical approach but often presents challenges due to the formation of unreactive ammonium carboxylate salts.

Direct Amidation with Urea

One reported method for the direct synthesis of primary amides from carboxylic acids involves the use of urea as a nitrogen source in the presence of a catalyst.[2][3][4]

General Reaction Conditions:

-

Reactants: Carboxylic acid, urea (as the ammonia source).

-

Catalyst: A Lewis acid catalyst such as Mg(NO₃)₂·6H₂O or imidazole can be used.[2][3][4]

-

Solvent: A high-boiling, inert solvent like octane is often employed.

-

Temperature: The reaction is typically carried out at elevated temperatures (e.g., 120 °C).

This method avoids the use of harsh chlorinating agents but may require optimization for specific substrates like nonanoic acid to achieve high yields.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis of nonanamide.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | 12.5 | 254 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 |

| Nonanoyl Chloride | C₉H₁₇ClO | 176.68 | -60.5 | 108-110 (at 22 mmHg) |

| Nonanamide | C₉H₁₉NO | 157.25 | 99.5[5] | 281.94 (estimate)[5] |

Table 2: Spectroscopic Data for Nonanamide

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available on PubChem.[6] |

| ¹³C NMR | Data available on PubChem.[6] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3350 and 3180 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1550 cm⁻¹). A spectrum is available on the NIST WebBook.[7] |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of nonanamide. Data is available on the NIST WebBook.[8] |

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Two-step synthesis of nonanamide from nonanoic acid.

Caption: Step-by-step workflow for the synthesis and purification of nonanamide.

Caption: Direct amidation of nonanoic acid to nonanamide.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 1120-07-6 CAS MSDS (NONANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Nonanamide | C9H19NO | CID 70709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonanamide [webbook.nist.gov]

- 8. Nonanamide [webbook.nist.gov]

The Agonistic Action of Nonanamide on the TRPV1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides an in-depth exploration of the mechanism of action of Nonanamide, focusing on its molecular interactions with TRPV1 and the subsequent intracellular signaling cascades. Detailed experimental protocols for assays relevant to the study of Nonanamide are provided, along with a quantitative summary of its activity. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of TRPV1 agonists.

Introduction

Nonanamide is a synthetic compound that mimics the action of capsaicin, the pungent component of chili peppers.[1] Structurally, it is the amide of pelargonic acid and vanillylamine. Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 by agonists like Nonanamide leads to the sensation of heat and pain, a physiological response that can be harnessed for therapeutic purposes, particularly in the context of analgesia through receptor desensitization.

Molecular Mechanism of Action

The principal mechanism of action of Nonanamide is the direct activation of the TRPV1 ion channel.[1] This interaction initiates a cascade of intracellular events, culminating in neuronal signaling and physiological responses.

Binding to the TRPV1 Receptor

Nonanamide, being a capsaicinoid, binds to the same site on the TRPV1 receptor as capsaicin. This binding site is located in the transmembrane domain of the receptor. Upon binding, Nonanamide induces a conformational change in the TRPV1 channel, causing it to open.

Ion Influx and Depolarization

The opening of the TRPV1 channel allows for the influx of cations, primarily calcium (Ca²⁺) and to a lesser extent sodium (Na⁺), into the neuron.[2] This influx of positive ions leads to the depolarization of the cell membrane, which in turn generates an action potential.

Neurotransmitter Release

The action potential propagates along the sensory neuron to its central terminals in the spinal cord. The influx of Ca²⁺ at the presynaptic terminal triggers the release of neurotransmitters, most notably Substance P and calcitonin gene-related peptide (CGRP), into the synaptic cleft.[3] These neurotransmitters are key mediators of pain signaling and neurogenic inflammation.

Desensitization

Prolonged or repeated exposure to Nonanamide leads to a state of desensitization of the TRPV1 receptor. This is a crucial aspect of its therapeutic potential for pain relief. Desensitization is a complex process involving Ca²⁺-dependent inactivation, dephosphorylation of the receptor, and internalization of the receptor from the cell membrane. This refractory state renders the sensory neuron less responsive to subsequent painful stimuli.

Signaling Pathway

The signaling pathway initiated by Nonanamide binding to TRPV1 is a critical process in nociception. The following diagram illustrates the key steps in this pathway.

Quantitative Data

| Parameter | Value | Species | Assay | Reference |

| EC₅₀ (Concentration-Response) | Not significantly different from capsaicin | Human | Voltage-clamp recordings in hTRPV1 transfected cells | [1] |

Note: The EC₅₀ of capsaicin for human TRPV1 activation is typically in the range of 100-700 nM, depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nonanamide.

Calcium Imaging Assay for TRPV1 Activation

This assay measures the increase in intracellular calcium concentration following the activation of TRPV1 channels by Nonanamide.

Cell Culture and Preparation:

-

Culture Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Plate the cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium and wash the cells with the salt solution.

-

Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

Data Acquisition:

-

Use a fluorescence microplate reader or a fluorescence microscope equipped with a camera.

-

Measure the baseline fluorescence intensity.

-

Add Nonanamide at various concentrations to the wells.

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV1.

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot ΔF against the logarithm of the Nonanamide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels in response to Nonanamide.

Cell Preparation:

-

Use TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons) cultured on glass coverslips.

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution.

Recording Procedure:

-

Approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply Nonanamide via the perfusion system at various concentrations.

-

Record the resulting inward currents using a patch-clamp amplifier.

Data Analysis:

-

Measure the peak current amplitude at each Nonanamide concentration.

-

Plot the current amplitude against the Nonanamide concentration to generate a dose-response curve and determine the EC₅₀.

Substance P Release Assay

This assay quantifies the release of the neuropeptide Substance P from sensory neurons upon stimulation with Nonanamide.

Tissue/Cell Preparation:

-

Isolate and culture dorsal root ganglion (DRG) neurons or use a suitable cell line that endogenously expresses TRPV1 and Substance P.

Experimental Procedure:

-

Incubate the cells in a physiological buffer.

-

Stimulate the cells with Nonanamide at various concentrations for a defined period.

-

Collect the supernatant.

-

Lyse the cells to measure the total cellular Substance P content.

Quantification:

-

Measure the concentration of Substance P in the supernatant and cell lysates using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Data Analysis:

-

Calculate the percentage of Substance P released relative to the total cellular content.

-

Plot the percentage of release against the Nonanamide concentration.

Conclusion

Nonanamide exerts its effects primarily through the potent agonism of the TRPV1 receptor. Its mechanism of action, involving receptor binding, cation influx, neuronal depolarization, and neurotransmitter release, is well-characterized and analogous to that of capsaicin. The subsequent desensitization of the TRPV1 receptor forms the basis for its potential therapeutic applications in analgesia. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Nonanamide and other TRPV1 modulators in both basic research and drug discovery settings.

References

- 1. Comparison of the effects of pelargonic acid vanillylamide and capsaicin on human vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

Nonanamide: A Synthetic Capsaicinoid for Research and Drug Development

A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of nonanamide, a synthetic capsaicinoid and potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It details the compound's physicochemical properties, mechanism of action, and synthesis. Furthermore, this guide presents a comparative analysis with natural capsaicin, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its applications in research and pharmaceutical development.

Introduction

Nonanamide, also known as N-vanillylnonanamide or pelargonic acid vanillylamide (PAVA), is an organic compound and a member of the capsaicinoid family.[1][2][3] It is a synthetic analog of capsaicin, the primary pungent component found in chili peppers.[1][4][5] While present in small amounts in chili peppers, nonanamide is typically manufactured synthetically for commercial and research purposes, offering a more heat-stable and cost-effective alternative to its natural counterpart.[3][6] Like capsaicin, nonanamide exerts its effects primarily through the activation of the TRPV1 ion channel, making it a valuable tool for studying nociception and a key ingredient in topical analgesics, personal defense sprays, and as a food additive for pungency.[3][7]

Physicochemical Properties

Nonanamide is a white to off-white crystalline powder with a pungent odor.[1][3][7] It is characterized by its poor solubility in water but good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][8][]

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₇NO₃ | [1][7][8] |

| Molecular Weight | 293.40 g/mol | [3][5][8] |

| CAS Number | 2444-46-4 | [7][8] |

| Appearance | White to off-white powder/solid | [3][5][7] |

| Melting Point | 54 - 58 °C | [3][5][8] |

| Purity | Typically ≥97-99% | [4][8] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, ethers, DMSO | [1][8][][10] |

| Scoville Heat Units (SHU) | 9,200,000 | [3] |

Mechanism of Action: TRPV1 Receptor Agonism

The primary mechanism of action for nonanamide is its function as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[][11] TRPV1 is a nonselective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.[11][12] It functions as a polymodal sensor, activated by various stimuli including heat (≥42°C), acidic conditions, and endogenous lipids like anandamide.[11][12]

Upon binding to the TRPV1 receptor, nonanamide induces a conformational change in the channel, causing it to open. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then propagated to the central nervous system, where it is perceived as a sensation of heat and pain.[5]

Prolonged activation of the TRPV1 receptor by an agonist like nonanamide leads to a desensitization of the channel, rendering it refractory to further stimuli.[13] This phenomenon is the basis for the paradoxical analgesic effect of capsaicinoids, as the sensory neurons become less responsive to painful stimuli.[13]

Comparative Analysis: Nonanamide vs. Capsaicin

While structurally similar, nonanamide and capsaicin possess key differences that influence their applications. Nonanamide is generally considered to have about half to three-fifths the potency of natural capsaicin.[5][14][15] However, its synthetic origin allows for higher purity, lower production cost, and greater heat stability.[3][6]

| Feature | Nonanamide | Capsaicin | Source(s) |

| Primary Source | Synthetic | Natural (from Capsicum species) | [1][2][5] |

| Potency | Approx. 1/2 to 3/5 that of capsaicin | Higher | [5][14][15] |

| Pharmacokinetics | Higher concentration in brain than blood | Higher concentration in blood than brain | [14][15] |

| Heat Stability | More heat-stable | Less heat-stable | [3] |

| Production Cost | Significantly lower (as low as 1/10th) | Higher | [5][6] |

| Purity | High, consistent batch-to-batch | Can vary, may contain other capsaicinoids | [10] |

Experimental Protocols

Synthesis of Nonanamide

Nonanamide is commonly synthesized via the condensation of vanillylamine with nonanoyl chloride.[6] This method, known as the Schotten-Baumann reaction, is efficient and scalable.

Objective: To synthesize N-(4-hydroxy-3-methoxybenzyl)nonanamide (Nonanamide).

Materials:

-

Vanillylamine hydrochloride

-

Nonanoyl chloride

-

Sodium hydroxide (NaOH)

-

Chloroform (or Dichloromethane)

-

Deionized water

-

Sulfuric acid (dilute solution, e.g., 4%)

-

Reaction flask with mechanical stirrer and reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Refrigerator

Procedure:

-

Reaction Setup: In a reaction flask, combine vanillylamine hydrochloride (1 equivalent) and sodium hydroxide (approx. 2 equivalents).

-

Solvent Addition: Add deionized water and chloroform to create a biphasic system. Stir vigorously.[6]

-

Acylation: Dissolve nonanoyl chloride (1 equivalent) in chloroform and add it to a dropping funnel. Add the nonanoyl chloride solution dropwise to the stirring reaction mixture at room temperature over a period of 20-60 minutes.[6][16]

-

Reaction: Continue stirring the mixture vigorously for 2-3 hours at room temperature (or slightly elevated temperature, e.g., 42°C) to ensure the completion of the reaction.[6][16]

-

Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (chloroform) layer.

-

Extraction: Extract the aqueous layer twice more with chloroform to recover any remaining product. Combine all organic layers.[6]

-

Solvent Removal: Evaporate the chloroform from the combined organic layers under reduced pressure using a rotary evaporator to yield a crude oil or solid.[6]

-

Purification: Dissolve the crude product in a dilute sodium hydroxide solution (e.g., 2%). Adjust the pH to approximately 9.0 with a dilute sulfuric acid solution. This step helps to remove phenolic ester by-products.[6]

-

Crystallization: Cool the resulting mixture overnight in a refrigerator to induce crystallization of the nonanamide product.[6]

-

Final Product: Collect the white solid product by filtration, wash with cold water, and dry under a vacuum to yield pure nonanamide.[6]

In Vitro Evaluation of TRPV1 Agonism via Calcium Influx Assay

This protocol describes a common method to quantify the agonist activity of nonanamide on the TRPV1 receptor by measuring intracellular calcium changes using a fluorescent indicator.

Objective: To determine the potency (EC₅₀) of nonanamide in activating human TRPV1 receptors expressed in a stable cell line.

Materials:

-

HEK-293 cells stably expressing human TRPV1 (hTRPV1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Nonanamide stock solution (in DMSO)

-

Capsaicin stock solution (positive control, in DMSO)

-

Ionomycin (for determining maximal Ca²⁺ response)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the hTRPV1-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

Washing: Gently wash the cells twice with fresh assay buffer to remove extracellular dye. Add a final volume of assay buffer to each well.

-

Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for a short period (e.g., 1-2 minutes).

-

Compound Addition: Using the instrument's injector, add varying concentrations of nonanamide (prepared by serial dilution in assay buffer) to the wells. Include wells for a vehicle control (DMSO in buffer), a positive control (capsaicin), and a maximal response control.

-

Signal Measurement: Immediately after compound addition, measure the fluorescence intensity over time (e.g., for 5-10 minutes) to capture the peak calcium influx.

-

Maximal Response: At the end of the run, inject a saturating concentration of ionomycin into all wells to elicit the maximal possible calcium signal, which is used for data normalization.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF = F_peak - F_baseline).

-

Normalize the response of each well to the maximal response elicited by ionomycin.

-

Plot the normalized response against the logarithm of the nonanamide concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Applications and Safety

Applications:

-

Pharmacology: Nonanamide is widely used as a selective TRPV1 agonist in research to investigate pain pathways, neurogenic inflammation, and the physiological roles of the TRPV1 channel.[14]

-

Drug Development: It serves as a cheaper alternative to capsaicin in the formulation of topical analgesics for the relief of pain associated with arthritis, muscle strains, and neuralgia.[3][7]

-

Incapacitant Sprays: Due to its potent irritant effects, nonanamide (often referred to as PAVA) is a primary active ingredient in many pepper sprays used for law enforcement and personal defense.[2][3][7]

-

Food and Animal Repellent: It is used as a food additive to impart pungency and as an animal repellent to deter mammals from consuming birdseed or damaging cables.[3][5]

Safety and Toxicology:

-

Hazards: Nonanamide is a potent irritant and can cause significant irritation to the eyes, skin, and respiratory tract.[1] Ingestion can be harmful.

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

-

Toxicity: The median lethal dose (LD₅₀) in rats (oral) is reported as 511 mg/kg.[3]

Conclusion

Nonanamide is a well-characterized synthetic capsaicinoid that serves as a potent and selective agonist of the TRPV1 receptor. Its distinct advantages, including high purity, stability, and cost-effectiveness, make it an invaluable substitute for natural capsaicin in a wide range of applications. For researchers and drug developers, nonanamide is a critical pharmacological tool for elucidating the mechanisms of pain and inflammation and a viable active pharmaceutical ingredient for the development of next-generation topical analgesics.

References

- 1. Page loading... [guidechem.com]

- 2. Nonivamide | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonivamide - Wikipedia [en.wikipedia.org]

- 4. N-Vanillylnonanamide - Capsaicin synthetic, N-(4-Hydroxy-3-methoxybenzyl)nonanamide [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. Cas 2444-46-4,Nonivamide | lookchem [lookchem.com]

- 8. corquimia.com [corquimia.com]

- 10. Capsaicin & Nonivamide | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 11. TRPV1 activation by endogenous anandamide triggers postsynaptic LTD in dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 13. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. | Semantic Scholar [semanticscholar.org]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Discovery and History of Pelargonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonamide, scientifically known as N-(4-hydroxy-3-methoxybenzyl)nonanamide and also referred to as nonivamide or PAVA, is a naturally occurring capsaicinoid found in chili peppers (Capsicum species) and a synthetically produced compound.[1] It is an amide formed from pelargonic acid (nonanoic acid) and vanillylamine.[1] As a structural analog of capsaicin, the primary pungent component in chili peppers, pelargonamide elicits a similar burning sensation by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[2][3] This property has led to its widespread use as a food additive for pungency, in pharmaceutical formulations as a topical analgesic, and as the active ingredient in many pepper sprays.[1][4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of pelargonamide, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The history of pelargonamide is intrinsically linked to the study of capsaicin, the principal pungent compound in chili peppers. The elucidation of capsaicin's structure was a key focus of early 20th-century chemists. In a seminal 1919 paper published in the Journal of the American Chemical Society, E. K. Nelson not only determined the chemical constitution of capsaicin but also synthesized several of its analogs to confirm the structure.[6][7] It was in this context that pelargonic acid vanillylamide (nonivamide) was first synthesized by Nelson.[3] This pioneering work laid the foundation for understanding the structure-activity relationships of capsaicinoids and the subsequent development of synthetic analogs like pelargonamide for various applications. While found as a minor component in Capsicum annuum peppers, the majority of pelargonamide used commercially is produced synthetically.[3]

Chemical and Physical Properties

Pelargonamide is a white to off-white crystalline powder with the chemical formula C₁₇H₂₇NO₃.[8] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 293.40 g/mol | [1] |

| Melting Point | 54 °C | [3] |

| Boiling Point | 200-210 °C at 0.05 Torr | [8] |

| Flash Point | 190 °C | [8] |

| Solubility | Insoluble in cold water; soluble in ethanol, ether, benzene, chloroform | [8] |

| Appearance | White to off-white crystalline powder | [8] |

Biological Activity and Mechanism of Action

The primary biological target of pelargonamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a non-selective cation channel predominantly expressed on sensory neurons.[5][9] Activation of TRPV1 by agonists like pelargonamide leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[5] This influx causes depolarization, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as a burning sensation.[5]

Quantitative Analysis of TRPV1 Activation

The potency of pelargonamide in activating the human TRPV1 (hTRPV1) channel has been a subject of scientific investigation. A comparative study using voltage-clamp recordings on cells transfected with hTRPV1 found that the concentration-response curves for pelargonamide and capsaicin were not significantly different.[2] This indicates that both compounds have a similar potency at the molecular target.[2] The half-maximal effective concentration (EC₅₀) for capsaicin to activate hTRPV1 has been determined to be 0.234 ± 0.059 µM .[4] Given the comparable potency, the EC₅₀ for pelargonamide is expected to be in a similar range.

| Compound | Receptor | Assay | EC₅₀ (µM) | Reference(s) |

| Pelargonamide | Human TRPV1 | Voltage-clamp | Not significantly different from Capsaicin | [2] |

| Capsaicin | Human TRPV1 | Whole-cell patch clamp | 0.234 ± 0.059 | [4] |

Signaling Pathway

The activation of TRPV1 by pelargonamide initiates a cascade of intracellular events. The influx of calcium is a critical second messenger, triggering various downstream signaling pathways. This can lead to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which are involved in inflammation and pain signaling.[5] Continuous activation of TRPV1 by pelargonamide leads to a desensitization of the channel, reducing the neuron's ability to transmit pain signals, which is the basis for its analgesic effect.[5]

Experimental Protocols

Historical Synthesis of Pelargonamide (Adapted from Nelson, 1919)

The original synthesis of pelargonamide by E. K. Nelson involved the reaction of vanillylamine with pelargonyl chloride. While the exact, detailed protocol from the 1919 publication requires direct consultation of the historical document, a representative procedure based on this chemistry is outlined below.

Workflow for Historical Synthesis:

Methodology:

-

Reaction Setup: Vanillylamine is dissolved in a suitable anhydrous solvent such as diethyl ether or benzene in a reaction flask equipped with a dropping funnel and a condenser.

-

Addition of Acyl Chloride: Pelargonyl chloride, dissolved in the same solvent, is added dropwise to the vanillylamine solution with constant stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid (to remove unreacted amine), water, and a dilute solution of sodium bicarbonate (to remove any unreacted acyl chloride and acidic byproducts).

-

Isolation: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude pelargonamide is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final product as a crystalline solid.

Quantification of Pelargonamide by High-Performance Liquid Chromatography (HPLC)

Modern analysis of pelargonamide, often in the context of other capsaicinoids in chili pepper extracts, is predominantly performed using reverse-phase HPLC with UV or mass spectrometry detection.[10][11]

Methodology:

-

Sample Preparation:

-

A known weight of the sample (e.g., dried chili pepper powder or oleoresin) is extracted with a suitable solvent, typically methanol or ethanol.[10][11]

-

The extraction can be facilitated by ultrasonication or heating.[10][11]

-

The extract is then filtered, often through a 0.45 µm syringe filter, to remove particulate matter before injection into the HPLC system.[10]

-

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is commonly used.[2]

-

Mobile Phase: A mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is employed. The separation can be performed using either an isocratic or a gradient elution.[2]

-

Flow Rate: A typical flow rate is in the range of 1.0 to 1.5 mL/min.[2]

-

Detection: UV detection is commonly set at 280 nm, the wavelength of maximum absorbance for capsaicinoids.[12]

-

Quantification: A calibration curve is constructed using standards of pure pelargonamide of known concentrations. The concentration of pelargonamide in the sample is then determined by comparing its peak area to the calibration curve.[10]

-

Assessment of TRPV1 Activation using Calcium Imaging

The activation of TRPV1 by pelargonamide can be quantified by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the channel. This is commonly achieved using fluorescent calcium indicators.[13][14]

Methodology:

-

Cell Culture and Transfection:

-

Loading with Calcium Indicator:

-

The TRPV1-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's protocol.[13] These dyes exhibit an increase in fluorescence intensity upon binding to calcium.

-

-

Calcium Imaging:

-

The loaded cells are placed on the stage of a fluorescence microscope equipped with a camera and an appropriate filter set for the chosen dye.

-

A baseline fluorescence is recorded before the addition of the agonist.

-

A solution of pelargonamide at a known concentration is then added to the cells, and the change in fluorescence intensity over time is recorded.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the increase in intracellular calcium.

-

By testing a range of pelargonamide concentrations, a dose-response curve can be generated, from which the EC₅₀ value can be calculated.

-

Workflow for Calcium Imaging Assay:

Conclusion

Pelargonamide, first synthesized in 1919 during the foundational research into the chemical nature of pungency, has evolved from a scientific curiosity to a compound with significant commercial applications. Its primary mechanism of action through the activation of the TRPV1 ion channel is well-established, with a potency comparable to that of capsaicin. The detailed experimental protocols for its synthesis, quantification, and bioactivity assessment provided herein offer a valuable resource for researchers in the fields of pharmacology, drug development, and food science. Future research may continue to explore the therapeutic potential of pelargonamide and other capsaicinoids, leveraging the understanding of their interaction with TRPV1 to develop novel analgesics and other therapeutic agents.

References

- 1. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of the effects of pelargonic acid vanillylamide and capsaicin on human vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human TRPV1 structure and inhibition by the analgesic SB-366791 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 6. E. K. Nelson, “The Constitution of Capsaicin, the Pungent Principle of Capsicum,” Journal of the American Chemical Society, Vol. 41, No. 7, 1919, pp. 1115-1117.doi10.1021/ja02228a011 - References - Scientific Research Publishing [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Solubility of Nonanamide in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of nonanamide, a nine-carbon straight-chain saturated fatty amide, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to a lack of specific quantitative solubility data for nonanamide in the public domain, this document presents qualitative solubility information based on the chemical properties of fatty acid amides, quantitative solubility data for the structurally related compound N-vanillylnonanamide as a practical reference, and a detailed experimental protocol for the precise determination of nonanamide's solubility. This guide is intended to assist researchers in preparing solutions of nonanamide for a variety of experimental applications, from in vitro assays to formulation development.

Introduction

Nonanamide (CH₃(CH₂)₇CONH₂) is a primary fatty amide with a simple aliphatic structure. Its physicochemical properties, particularly its solubility, are crucial for its application in various research and development settings. The choice of solvent is critical for ensuring the homogeneity of solutions used in biological assays, chemical reactions, and formulation studies. DMSO, a polar aprotic solvent, and ethanol, a polar protic solvent, are frequently used due to their broad solvency power and compatibility with many experimental systems. Understanding the solubility of nonanamide in these solvents is therefore of significant practical importance.

Physicochemical Properties of Nonanamide

A summary of the key physicochemical properties of nonanamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Melting Point | 98-100 °C |

| Boiling Point | 281.9 °C (estimated) |

| Appearance | White to off-white solid |

Solubility of Nonanamide

Qualitative Assessment

Primary fatty acid amides, such as nonanamide, are characterized by the presence of a polar amide head group and a nonpolar hydrocarbon tail. The amide group is capable of forming hydrogen bonds, which contributes to their relatively high melting points and influences their solubility. However, the long, nine-carbon alkyl chain of nonanamide imparts significant hydrophobic character to the molecule. Consequently, nonanamide is expected to have limited solubility in highly polar solvents. While it is generally considered soluble in organic solvents, its solubility in polar solvents like DMSO and ethanol is not expected to be high.

Quantitative Data for a Structurally Related Compound

| Compound | Solvent | Solubility (mg/mL) |

| N-Vanillylnonanamide | DMSO | 13[1] |

| N-Vanillylnonanamide | Ethanol | 31[1] |

Note: The vanillyl group in N-vanillylnonanamide introduces additional polarity and hydrogen bonding capabilities, which may influence its solubility relative to nonanamide.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for nonanamide in DMSO and ethanol, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Materials

-

Nonanamide (high purity)

-

Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

-

Ethanol, absolute, analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of nonanamide to a series of vials.

-

To each vial, add a known volume of either DMSO or ethanol.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved nonanamide.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with the appropriate solvent (DMSO or ethanol) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of nonanamide. A calibration curve prepared with known concentrations of nonanamide in the same solvent must be used for quantification.

-

-

Calculation:

-

Calculate the solubility of nonanamide in mg/mL or g/100mL by taking into account the dilution factor used during sample preparation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended experimental workflow for determining the solubility of nonanamide.

Caption: Experimental workflow for determining nonanamide solubility.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nonanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanamide, also known as pelargonamide, is a primary fatty acid amide that has garnered interest within the scientific community for its diverse chemical properties and potential biological activities. As a member of the broader class of N-acylethanolamines (NAEs), which are lipid signaling molecules, nonanamide and its derivatives are subjects of ongoing research in various fields, including pharmacology and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of nonanamide, detailed experimental protocols for its synthesis and purification, and an examination of its relevant signaling pathways. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Chemical Identity and Physical Properties

Nonanamide is a waxy, solid compound at room temperature. Its fundamental identifiers and physical properties are summarized in the tables below.

| Identifier | Value | Source(s) |

| IUPAC Name | nonanamide | [1] |

| Synonyms | Pelargonamide, Nonamide, Nonan-1-amide | [1] |

| CAS Number | 1120-07-6 | [1] |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Physical Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Melting Point | 99.5 °C | |

| Boiling Point | 290 °C at 760 mmHg | |

| Density | 0.883 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform (slightly, heated) and other organic solvents. | |

| Vapor Pressure | 0.00213 mmHg at 25 °C |

Spectral Data for Structural Elucidation

The structural confirmation of nonanamide is typically achieved through a combination of spectroscopic techniques. Key spectral data are provided below.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the long aliphatic chain and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbon and the carbons of the nonyl chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3350-3180 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and N-H bending (around 1620 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 157, along with fragmentation patterns characteristic of a primary amide. |

Chemical Characteristics and Reactivity

Nonanamide exhibits the typical reactivity of a primary aliphatic amide. The amide functional group is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acid and ammonia under acidic or basic conditions, typically requiring heat.

-

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, nonanamide will hydrolyze to form nonanoic acid and an ammonium salt.

-

Basic Hydrolysis: When heated with a strong base (e.g., NaOH), nonanamide undergoes hydrolysis to yield a salt of nonanoic acid (a nonanoate) and ammonia.

Reduction

Nonanamide can be reduced to the corresponding primary amine, nonylamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction effectively converts the carbonyl group into a methylene group (-CH₂-).

Hofmann Rearrangement

As a primary amide, nonanamide can undergo the Hofmann rearrangement. This reaction involves treatment with bromine and a strong base (like NaOH) to yield an amine with one fewer carbon atom, in this case, octylamine. The reaction proceeds through an isocyanate intermediate.

The following diagram illustrates the general workflow for these key reactions of nonanamide.

Caption: Key chemical transformations of nonanamide.

Experimental Protocols

Detailed methodologies for the synthesis and purification of nonanamide are crucial for researchers. The following protocols provide step-by-step guidance.

Synthesis of Nonanamide from Nonanoyl Chloride and Ammonia

This method involves the reaction of a reactive carboxylic acid derivative, nonanoyl chloride, with ammonia.

Materials:

-

Nonanoyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve nonanoyl chloride in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

While stirring vigorously, slowly add an excess of concentrated aqueous ammonia dropwise to the solution. A white precipitate of nonanamide will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel and wash with deionized water to remove excess ammonia and ammonium chloride.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid and then a saturated sodium bicarbonate solution to remove any remaining impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude nonanamide.

-

The crude product can be further purified by recrystallization.

The following diagram outlines the workflow for this synthesis and purification process.

Caption: Workflow for the synthesis and purification of nonanamide.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

-

Crude nonanamide

-

Recrystallization solvent (e.g., ethanol, acetone, or a mixture such as hexane/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude nonanamide in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of nonanamide will form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Allow the crystals to air dry or dry them in a vacuum oven.

Biological Context: N-Acylethanolamine Signaling Pathway

Nonanamide belongs to the family of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules. The biosynthesis and degradation of NAEs are tightly regulated enzymatic processes that play a role in various physiological functions. While specific signaling pathways for nonanamide are not as extensively characterized as for other NAEs like anandamide, the general pathway provides a valuable context.

The primary pathway for NAE biosynthesis involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE) by the enzyme N-acyltransferase (NAT). NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the NAE and phosphatidic acid.

Degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release a free fatty acid and ethanolamine.

The following diagram illustrates this central signaling pathway.

Caption: Biosynthesis and degradation of N-acylethanolamines.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of nonanamide, catering to the needs of researchers and professionals in drug development and related scientific fields. The tabulated data, detailed experimental protocols, and visual representations of chemical reactions and biological pathways offer a comprehensive resource for understanding and working with this fatty acid amide. As research into the biological roles of NAEs continues to expand, a thorough understanding of the fundamental properties of molecules like nonanamide will be increasingly vital for the development of new therapeutic agents and advanced materials.

References

A Comprehensive Technical Guide to Nonanamide

This technical guide provides an in-depth overview of Nonanamide (CAS No. 1120-07-6), a straight-chain saturated fatty amide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, applications, and biological significance.

Core Properties of Nonanamide

Nonanamide, also known as pelargonamide, is a waxy solid at room temperature. Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of Nonanamide

| Identifier | Value |

| CAS Number | 1120-07-6 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | nonanamide |

| Synonyms | Pelargonamide, Nonamide, Nonan-1-amide |

Table 2: Physicochemical Properties of Nonanamide

| Property | Value |

| Melting Point | 99.5 °C |

| Boiling Point | 281.94 °C (estimate) |

| Density | 0.8394 g/cm³ |

| Solubility | Slightly soluble in chloroform. Insoluble in water. |

| Flash Point | 129.2 °C |

| Vapor Pressure | 0.00213 mmHg at 25°C |

| Refractive Index | 1.4248 (estimate) |

Synthesis of Nonanamide

Nonanamide can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of nonanoyl chloride with ammonia. This is a standard amidation reaction where the acyl chloride is converted to the primary amide.

Experimental Protocol: Synthesis of Nonanamide from Nonanoyl Chloride

This protocol details the synthesis of nonanamide via the reaction of nonanoyl chloride with an aqueous solution of ammonia.

Materials:

-

Nonanoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nonanoyl chloride (1 equivalent) in dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia (3 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with distilled water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure nonanamide.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of nonanamide from nonanoyl chloride.

Applications

Nonanamide has a variety of applications across different industries:

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, most notably nonivamide (pelargonic acid vanillylamide or PAVA), a synthetic capsaicinoid.

-

Flavoring Agent: In the food industry, nonanamide is used as a flavoring agent.

-

Agriculture: It has applications as an insecticide and herbicide.

-

Pharmaceutical Research: Nonanamide is investigated for its potential as a topical analgesic.

Biological Activity and Signaling Pathways

While nonanamide itself is studied for its potential analgesic properties, its derivative, nonivamide , is a well-characterized agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is involved in the detection and transduction of nociceptive stimuli, including heat and capsaicin.

The mechanism of action for nonivamide provides a valuable model for understanding the potential biological activity of related fatty acid amides. Activation of the TRPV1 receptor by an agonist like noniv

An In-depth Technical Guide to Endogenous Agonists of the TRPV1 Receptor

Abstract: The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent chemicals like capsaicin.[1][2] Its role extends beyond pain and thermosensation, implicating it in inflammation, itch, and various physiological processes.[3][4] Activation of TRPV1 is not limited to exogenous substances; a diverse array of endogenously produced molecules can directly activate or sensitize the channel, playing a pivotal role in modulating its function in both physiological and pathological states. This technical guide provides a comprehensive overview of the major classes of endogenous TRPV1 agonists, their quantitative activities, the signaling pathways they engage, and detailed protocols for their experimental characterization. This document is intended for researchers, scientists, and drug development professionals working to understand and target the TRPV1 receptor.

Major Classes of Endogenous TRPV1 Agonists

The endogenous ligands for TRPV1 are predominantly lipid-based molecules derived from the metabolism of polyunsaturated fatty acids. They can be broadly categorized into endocannabinoids and various metabolites from the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways.

Endocannabinoids

Endocannabinoids are lipid messengers that, in addition to activating cannabinoid receptors (CB1 and CB2), can also function as "endovanilloids" by directly gating TRPV1.[5][6]

-

Anandamide (AEA): N-arachidonoylethanolamine (AEA) was the first endogenous agonist identified for TRPV1.[2] It is produced from the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE).[2] AEA binds to the same intracellular vanilloid-binding pocket as capsaicin, leading to channel opening.[2][7] This interaction is crucial for various physiological processes, including pain modulation and endothelial cell function.[8][9]

-

N-Arachidonoyl Dopamine (NADA): NADA is a potent endogenous agonist of TRPV1, exhibiting a higher potency than anandamide and being equipotent to capsaicin in some functional assays.[10][11] It is found in several brain regions, including the striatum and hippocampus.[12] NADA is considered a putative endogenous TRPV1 agonist and plays a significant role in nociception and inflammation.[11][12]

Lipoxygenase (LOX) Metabolites

Inflammatory conditions often lead to the activation of phospholipases, which release arachidonic acid from cell membranes. The lipoxygenase (LOX) enzyme family then metabolizes arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs) and hydroxyeicosatetraenoic acids (HETEs) that can activate TRPV1.[1][13]

-

12-HPETE and 12-HETE: 12-(S)-HPETE is a direct and potent activator of TRPV1.[10][14] It is produced in sensory neurons following stimulation by inflammatory mediators like bradykinin, which activates phospholipase A2 (PLA2) and subsequently 12-lipoxygenase.[4][10] This pathway is a key mechanism for thermal hyperalgesia.[10] 12-HETE is another active metabolite in this pathway.[13][15]

-

Other LOX Products: Metabolites from other LOX pathways, such as those producing 9-HODE and 13-HODE from linoleic acid, have also been identified as endogenous TRPV1 ligands, contributing to neurogenic inflammation.[16][17]

Cytochrome P450 (CYP450) Metabolites

In addition to LOX, the CYP450 enzyme system can hydroxylate or epoxidize polyunsaturated fatty acids to generate TRPV1 agonists.[14]

-

20-HETE: 20-hydroxyeicosatetraenoic acid (20-HETE) is a product of arachidonic acid metabolism by CYP450 enzymes and has been shown to activate TRPV1.[14][16]

Other Endogenous Ligands

-

Lysophosphatidic Acid (LPA): This signaling phospholipid can activate TRPV1 and is involved in pain pathways.[3][16]

-

Hydrogen Sulfide (H₂S) and Nitric Oxide (NO): These gaseous transmitters have also been shown to lead to TRPV1 activation.[3]

Quantitative Agonist Activity

The potency and efficacy of endogenous agonists at the TRPV1 receptor can be quantified using various in vitro assays. The half-maximal effective concentration (EC₅₀) and the equilibrium dissociation constant (Kᵢ) are common metrics used for comparison.

| Endogenous Agonist | Assay Type | Species/System | Potency/Affinity | Citation(s) |

| Anandamide (AEA) | Calcium Influx | Vagal Afferent Neurons | EC₅₀: 1.95 ± 0.36 µM | [18] |

| Whole-Cell Current | Vagal Afferent Neurons | EC₅₀: 9.80 ± 1.07 µM | [18] | |

| [³H]RTX Binding | Recombinant Cell Lines | Kᵢ: ~2 µM | [9] | |

| Proliferation | Endothelial Cells | EC₅₀: 0.05 µM | [8] | |

| N-Arachidonoyl Dopamine (NADA) | Functional Assays | hTRPV1 & rTRPV1 in HEK-293 | EC₅₀: ~50 nM | [12][19][20] |

| 12-(S)-HPETE | Current Recordings | DRG Neurons & HEK-TRPV1 | Highest potency among HPETEs | [10] |

Signaling Pathways of TRPV1 Activation and Sensitization

Endogenous molecules can activate TRPV1 through direct binding or indirectly via intracellular signaling cascades that either produce a TRPV1 agonist or sensitize the channel to other stimuli.

Direct Agonist Activation

Endocannabinoids like AEA and NADA act as direct agonists, binding to the intracellular capsaicin-binding site. This conformational change opens the channel pore, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent neuronal depolarization.[2][7]

Indirect Activation via Inflammatory Mediators

Inflammatory mediators such as bradykinin and histamine can trigger signaling cascades that generate endogenous TRPV1 agonists.[1][4] For example, binding of these mediators to their respective G-protein coupled receptors (GPCRs) activates Phospholipase A2 (PLA2), which liberates arachidonic acid (AA). AA is then converted by 12-lipoxygenase (12-LOX) into 12-HPETE, which subsequently activates TRPV1.[4][10][21]

Sensitization by Prostaglandins

Prostaglandin E2 (PGE2), a key inflammatory mediator, does not typically activate TRPV1 directly but significantly sensitizes it, lowering its activation threshold for other stimuli like heat.[22] PGE2 binds to its EP receptors (e.g., EP1, EP4), initiating downstream signaling involving Protein Kinase C (PKC) and Protein Kinase A (PKA).[22][23][24] These kinases phosphorylate the TRPV1 channel, increasing its sensitivity and contributing to thermal hyperalgesia.[25][26]

Key Experimental Protocols

Characterizing the interaction between endogenous agonists and the TRPV1 receptor requires specific cellular and molecular assays. Below are methodologies for three fundamental experimental approaches.

Calcium Imaging Assay

This method measures the activation of TRPV1 by monitoring the influx of extracellular Ca²⁺ into the cell using fluorescent indicators. It is a high-throughput method suitable for screening and characterizing agonist concentration-response relationships.[27][28]

-

Cell Culture: Plate HEK-293 cells stably or transiently expressing the TRPV1 channel onto glass-bottom dishes. Culture for 24-48 hours to allow adherence.

-

Dye Loading: Prepare a loading buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Incubate the cells with the loading buffer at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular dye.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera. Record the baseline fluorescence intensity for 1-2 minutes.

-

Agonist Application: Perfuse the cells with the endogenous agonist at various concentrations. For a positive control, use capsaicin.

-

Data Acquisition: Continuously record the fluorescence intensity before, during, and after agonist application. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).[29]

-

Data Analysis: Calculate the change in fluorescence intensity (or the ratio of intensities for Fura-2) over time. Plot the peak response against the agonist concentration to determine the EC₅₀ value.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing across the cell membrane. The whole-cell configuration is commonly used to assess the effect of agonists on the entire population of TRPV1 channels in a single cell.[18][30]

-

Cell Preparation: Use primary cultured sensory neurons (e.g., from dorsal root ganglia) or TRPV1-expressing cell lines.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing appropriate ions and a Ca²⁺ chelator (e.g., EGTA) to minimize Ca²⁺-dependent desensitization.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.

-